(6-Methylpyridin-3-yl)methanamine
Overview
Description
Synthesis Analysis The synthesis of compounds closely related to (6-Methylpyridin-3-yl)methanamine involves various strategies including nucleophilic substitution reactions, oxidation, and regioselective processes. For instance, an efficient synthesis pathway of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and precision required in synthesizing pyridine derivatives. This process involves the treatment of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to the desired product with significant regioselectivity and yield (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis The molecular structure of related pyridine derivatives often features stable crystal structures constructed by π…π packing and intramolecular hydrogen bonding. For example, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was characterized by X-ray single crystal diffraction, highlighting the importance of π…π interactions and intramolecular hydrogen bonds in stabilizing these molecules (Linsha, 2015).
Scientific Research Applications
Stabilizing Parallel Turn Conformations in Short Peptide Sequences : The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which is related to (6-Methylpyridin-3-yl)methanamine, effectively stabilizes parallel turn conformations in short peptide sequences. The distribution of these conformations depends on the selected base. This finding is significant for understanding peptide structures (Bucci et al., 2018).
Potential in Antidepressant Therapy : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to (6-Methylpyridin-3-yl)methanamine, have shown high affinity for serotonin 5-HT1A receptors. These derivatives demonstrate promising antidepressant-like activity (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity : A synthesized compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, shows acceptable antibacterial and antifungal activity. This implies potential pharmaceutical applications (Rao et al., 2013).
Cancer Treatment Potential : Pt(II) complexes with 1-methyl-1H-imidazol-2-yl)-methanamine have shown significant cytotoxic activity in cancer cells, comparable to cisplatin in non-small-cell lung cancer cells (Ferri et al., 2013).
Anticonvulsant Agents : Heterocyclic schiff bases synthesized from 3-aminomethyl pyridine, a compound closely related to (6-Methylpyridin-3-yl)methanamine, show potential as anticonvulsant agents. Some compounds demonstrated high protective index and remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment : Iron(III) complexes of a pyridoxal Schiff base, structurally related to (6-Methylpyridin-3-yl)methanamine, exhibited enhanced cellular uptake with selectivity and remarkable photocytotoxicity in various cancer cells, suggesting their potential as effective cancer treatments (Basu et al., 2015).
properties
IUPAC Name |
(6-methylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPFQOXRHLUPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480764 | |
Record name | (6-methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)methanamine | |
CAS RN |
56622-54-9 | |
Record name | (6-methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methylpyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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